1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride
Description
Properties
CAS No. |
1303968-17-3 |
|---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15;/h2-5,14H,6-11H2,1H3;1H |
InChI Key |
AGYZNQHWDMFHBC-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1N2CCNCC2.Cl.Cl |
Canonical SMILES |
COCCOC1=CC=CC=C1N2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Piperazine Dihydrochloride
This method involves the reaction of piperazine dihydrochloride with suitable electrophilic intermediates under controlled conditions to introduce the 2-(2-methoxy-ethoxy)-phenyl moiety.
-
$$
\text{Piperazine dihydrochloride} + \text{2-(2-chloroethoxy)-phenyl derivative} \rightarrow \text{Target compound}
$$ -
- Piperazine dihydrochloride is reacted with the phenyl derivative bearing a suitable leaving group (e.g., chloro or bromo) in a polar aprotic solvent such as methanol or ethanol.
- The molar ratio typically favors an excess of the phenyl derivative to drive the substitution.
- The reaction is conducted at elevated temperatures (around 80-100°C) for several hours to ensure completion.
- Post-reaction, the mixture is cooled, and the product is isolated via filtration or chromatography, followed by purification through recrystallization.
-
- This route minimizes side reactions such as disubstitution, which are common in less controlled conditions.
- Solvent choice significantly influences yield and purity; polar solvents like methanol facilitate nucleophilic attack.
- Reaction times range from 2 to 8 hours, with temperature optimization critical for selectivity.
Stepwise Synthesis via Intermediate Formation
A more controlled approach involves synthesizing an intermediate, such as 2-(2-methoxy-ethoxy)-phenylamine, which then reacts with piperazine to form the final compound.
Step 1: Synthesis of the Phenyl Intermediate
- Starting from 2-(2-chloroethoxy)-phenyl derivatives, nucleophilic substitution with methoxy groups is performed.
- Conditions involve heating in methanol or ethanol with base catalysts like potassium carbonate.
- The intermediate is purified via column chromatography or recrystallization.
Step 2: Coupling with Piperazine
- The phenyl intermediate reacts with piperazine in a suitable solvent (e.g., ethanol) under reflux.
- Catalysts or activating groups may be employed to facilitate the coupling.
- The reaction proceeds for 4-12 hours, monitored by TLC or HPLC.
-
- Enhanced control over substitution patterns.
- Reduced formation of impurities such as di-substituted derivatives.
Recycling and Reuse of Raw Materials
Research indicates that the process can be optimized by recycling unreacted piperazine dihydrochloride and intermediates, reducing costs and environmental impact.
- Process Optimization:
- Filtration and washing steps recover unreacted raw materials.
- Vacuum distillation and rectification refine the product purity.
- Use of green solvents like ethanol or methanol aligns with industrial sustainability goals.
Preparation Data Summary
| Step | Raw Materials | Solvent | Temperature | Reaction Time | Purification Method | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine dihydrochloride + phenyl derivative | Methanol/Ethanol | 80-100°C | 2-8 hours | Filtration/Recrystallization | Minimize side reactions |
| 2 | Phenyl intermediate + Piperazine | Ethanol | Reflux | 4-12 hours | Chromatography | Enhanced selectivity |
| 3 | Recovered raw materials | - | - | - | Recycling | Cost-effective |
Research Findings and Industrial Relevance
Recent patents emphasize the importance of controlling reaction conditions to achieve high purity and yield:
- Patents CN103254153A and CN102786497A describe methods involving the reaction of piperazine with chlorinated phenyl derivatives in polar solvents, with subsequent purification steps including vacuum distillation and rectification to remove impurities and residual solvents.
- These methods highlight the significance of solvent choice, temperature control, and recycling of raw materials for cost reduction and environmental compliance.
Notes on Raw Material Selection and Cost
- Raw materials such as piperazine dihydrochloride and 2-(2-chloroethoxy)-phenyl derivatives are commercially available, but their cost and availability influence the choice of synthesis route.
- Methods utilizing water or ethanol as solvents are preferred for their environmental friendliness and cost-effectiveness.
- The process parameters are optimized to minimize impurities like di-substituted derivatives, which affect product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be oxidized to form corresponding oxides, often employing agents like potassium permanganate.
Reduction: : Reduction reactions usually use hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: : Undergoes nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Hydrogen gas or sodium borohydride under catalytic conditions.
Substitution: : Halogenated agents like chlorides or bromides in aprotic solvents.
Major Products
Oxidation: : Phenol derivatives.
Reduction: : Alkyl or amine derivatives.
Substitution: : Varied organic functional groups based on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring, a common structural motif in many pharmacologically active molecules. The presence of the methoxy and ethoxy groups enhances its lipophilicity and potential interaction with biological targets.
Pharmacological Applications
-
CNS Disorders :
- The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of depression and anxiety disorders. Its structural similarity to known antidepressants suggests potential efficacy in modulating serotonin and dopamine pathways.
- Case Study : A study demonstrated that derivatives of piperazine compounds exhibited significant antidepressant-like effects in animal models, indicating that similar applications may be explored for this compound.
-
Anticancer Activity :
- Research into related piperazine derivatives has shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with specific signaling pathways crucial for tumor growth.
- Data Table 1 : Summary of Anticancer Activities
-
Neurological Applications :
- The ability of the compound to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Studies have suggested that such compounds can mitigate neurodegenerative processes.
- Case Study : Research on isoxazole derivatives indicated their utility as PET ligands, suggesting that similar compounds could be developed for imaging neurological conditions.
Synthesis and Development
The synthesis of this compound is achievable through various chemical pathways involving piperazine derivatives and methoxy-ethyl functionalization. Recent advancements in synthetic methodologies have improved yield and purity.
Clinical Implications
The therapeutic implications of this compound are vast, particularly in treating mood disorders and certain cancers. Ongoing research aims to elucidate its full pharmacological profile, including side effects and long-term efficacy.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets like receptors in the central nervous system. It modulates receptor activity by mimicking or inhibiting natural ligands, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Dihydrochlorides
Piperazine derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride with structurally analogous compounds:
Substituted Phenylpiperazine Derivatives
Key Observations :
- Substituent Position and Bioactivity : The position of methoxy/chloro groups significantly impacts receptor selectivity. For example, 1-(5-Chloro-2-methoxyphenyl)piperazine acts as a 5-HT1B agonist, whereas 1-(2,3,4-trimethoxybenzyl) derivatives are utilized in anticancer drug synthesis .
- Solubility and Stability : The 2-(2-methoxy-ethoxy)phenyl group in the target compound may enhance solubility compared to bulkier substituents like trifluoromethylphenyl (e.g., 1-[2-(2-(Trifluoromethyl)phenyl)ethyl]piperazine dihydrochloride, C₁₃H₁₉Cl₂F₃N₂) .
Piperazine Antihistamines and Neurotransmitter Transporters
Key Observations :
- Antihistamine vs. Neurotransmitter Activity : Bulky substituents (e.g., benzhydryl in cyclizine) favor H1 receptor antagonism, while smaller aryl groups (e.g., methoxyphenyl) correlate with serotonin/dopamine modulation .
- Target Compound’s Potential: The 2-(2-methoxy-ethoxy)phenyl group lacks the steric bulk of antihistamines, suggesting a different mechanism, possibly akin to GBR 12783 in neurotransmitter regulation .
Research Findings and Pharmacological Insights
Serotonin Receptor Modulation
- 5-HT1A/5-HT2 Selectivity: Derivatives like 1-(2-methoxyphenyl)piperazine (from ) exhibit variable effects on sympathetic nerve discharge (SND), with 5-HT1A agonists inhibiting SND and 5-HT2 agonists increasing it.
- Sigma Receptor Activity : Piperazines with phenethyl substituents (e.g., SA4503 in ) show antidepressant effects via sigma-1 receptors. Structural parallels suggest the target compound could be explored for similar pathways .
Biological Activity
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview of the current research findings.
- Chemical Formula : C₁₃H₂₀N₂O₂•2HCl
- Molecular Weight : 309.23 g/mol
- IUPAC Name : 1-[3-(2-methoxyethoxy)phenyl]piperazine; dihydrochloride
- Appearance : Tan solid
The biological activity of this compound is primarily attributed to its structural components, particularly the piperazine ring and the methoxyethoxy group. These features enable interactions with various biological targets, potentially modulating enzyme activity and cellular functions.
Target Proteins
While specific targets remain largely unidentified, compounds with similar structures have shown interactions with:
- Receptors : Potential modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of key metabolic enzymes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Research is ongoing to elucidate its efficacy against various bacterial strains and fungi, with particular focus on its mechanism of action in disrupting microbial cell integrity .
Anticancer Potential
Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PANC-1 (pancreatic cancer)
These studies suggest that the compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Factors such as solubility, absorption rates, and metabolic pathways are crucial for understanding its therapeutic potential. The compound's molecular weight suggests favorable absorption characteristics, although further studies are required to confirm bioavailability and half-life in vivo .
Case Studies
- Anticancer Activity Study : A study evaluated the effects of the compound on MCF-7 cells, revealing an IC50 value comparable to established anticancer drugs like doxorubicin. The study highlighted the compound's ability to activate apoptotic pathways through molecular interactions at the cellular level .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, warranting further exploration into its application as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting substituted aryl halides with piperazine under reflux conditions in polar solvents (e.g., ethanol, THF). A key intermediate, 2-(2-methoxyethoxy)phenol, may be synthesized by alkylation of 2-hydroxyethoxy derivatives with methylating agents (e.g., methyl iodide) . Characterization of intermediates involves:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- HPLC (≥95% purity threshold) for assessing reaction progress.
- Mass spectrometry (MS) to verify molecular weight.
Reference physical properties (e.g., boiling point 112–114°C, density 1.061 g/mL) from analogs like 1-[2-(2-Hydroxy ethoxy)-ethyl]-piperazine .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- High-resolution mass spectrometry (HRMS) for exact mass determination.
- FT-IR spectroscopy to identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration analysis.
- Elemental analysis (C, H, N) to validate stoichiometry (e.g., C₁₇H₂₇Cl₂N₂O₂) .
Q. What are the primary pharmacological targets of piperazine derivatives, and how is receptor affinity assessed?
Piperazines often target serotonin (5-HT₁A/₂A) and dopamine receptors. In vitro assays include:
- Radioligand binding assays using [³H]-spiperone for dopamine D₂/D₃ receptors.
- Functional cAMP assays for GPCR activity.
For example, hydroxyzine analogs (e.g., 1-(2-Methoxyphenyl)piperazine dihydrochloride) exhibit histamine H₁ receptor antagonism .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Design of Experiments (DoE): Use factorial designs to assess variables (temperature, solvent, catalyst). For example, refluxing in ethanol with HCl gas increased yields in analogous syntheses (77% yield) .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) for condensation steps.
- Purification: Employ recrystallization (ethanol/water) or preparative HPLC for intermediates .
Q. How should contradictory solubility or stability data be resolved?
Conflicting solubility reports (e.g., in acetone vs. methanol) can arise from crystallinity or hydrate formation. Strategies include:
Q. What computational methods predict the reactivity and pharmacokinetics of this compound?
- Density Functional Theory (DFT): Models electron density to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina): Screens against receptor libraries (e.g., 5-HT₂A).
- ADMET prediction (SwissADME): Estimates logP (2.1–2.5), blood-brain barrier permeability, and CYP450 inhibition .
Q. How can researchers validate off-target effects in receptor profiling studies?
- Broad-panel screening (Eurofins Cerep): Test 50+ receptors/enzymes at 10 µM.
- KinomeScan™ for kinase inhibition profiling.
- CRISPR/Cas9 knockouts to isolate target-specific effects in cellular models .
Methodological Recommendations
- Stereochemical analysis: Use chiral HPLC (Chiralpak® columns) for enantiomeric excess determination.
- Troubleshooting low yields: Introduce scavengers (molecular sieves) to remove water in condensation reactions.
- Safety: Follow OSHA guidelines (e.g., PPE, fume hoods) due to irritant properties (Xi hazard code) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
